molecular formula C11H17NO3 B13269359 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol

2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol

Cat. No.: B13269359
M. Wt: 211.26 g/mol
InChI Key: YBKDMWLKYPIYCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 1-amino-2-propanol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methoxyphenol
  • 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-3-methoxyphenol
  • 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol

Uniqueness

2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(1-hydroxypropan-2-ylamino)methyl]-5-methoxyphenol

InChI

InChI=1S/C11H17NO3/c1-8(7-13)12-6-9-3-4-10(15-2)5-11(9)14/h3-5,8,12-14H,6-7H2,1-2H3

InChI Key

YBKDMWLKYPIYCN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=C(C=C1)OC)O

Origin of Product

United States

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